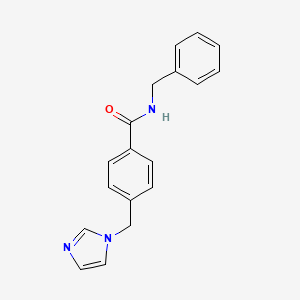![molecular formula C19H22N2O4 B5976294 N-isopropyl-2-{[(2-methoxyphenoxy)acetyl]amino}benzamide](/img/structure/B5976294.png)
N-isopropyl-2-{[(2-methoxyphenoxy)acetyl]amino}benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-{[(2-methoxyphenoxy)acetyl]amino}benzamide, also known as GW 501516, is a synthetic drug that has gained popularity in the scientific community due to its potential application in various fields of research. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPAR delta) and has been studied extensively for its effects on metabolism, endurance, and performance enhancement.
Wirkmechanismus
N-isopropyl-2-{[(2-methoxyphenoxy)acetyl]amino}benzamide 501516 works by binding to and activating the PPAR delta receptor. This receptor is involved in the regulation of lipid metabolism, glucose homeostasis, and inflammation. Activation of the PPAR delta receptor by this compound 501516 leads to increased fatty acid oxidation and glucose uptake in skeletal muscle, as well as improved insulin sensitivity.
Biochemical and Physiological Effects:
Studies have shown that this compound 501516 has several biochemical and physiological effects. It has been shown to increase endurance and performance in animal models, as well as increase muscle fiber size and improve muscle recovery. It has also been shown to have a positive effect on lipid metabolism, reducing triglyceride levels and increasing HDL cholesterol levels.
Vorteile Und Einschränkungen Für Laborexperimente
N-isopropyl-2-{[(2-methoxyphenoxy)acetyl]amino}benzamide 501516 has several advantages for use in lab experiments. It is a selective agonist of the PPAR delta receptor, which means that it has a specific target and is less likely to have off-target effects. It is also easy to administer and has a long half-life, which makes it ideal for long-term studies. However, there are some limitations to its use in lab experiments, such as its potential toxicity and the need for careful dosing to avoid adverse effects.
Zukünftige Richtungen
There are several potential future directions for research on N-isopropyl-2-{[(2-methoxyphenoxy)acetyl]amino}benzamide 501516. One area of interest is its potential use in treating metabolic disorders such as obesity and type 2 diabetes. Another area of interest is its potential use in improving endurance and performance in athletes. Additionally, further research is needed to fully understand the mechanism of action of this compound 501516 and its potential side effects.
Synthesemethoden
The synthesis of N-isopropyl-2-{[(2-methoxyphenoxy)acetyl]amino}benzamide 501516 involves several steps, starting with the reaction of 2-methoxyphenol with chloroacetyl chloride to form 2-methoxyphenylacetyl chloride. This compound is then reacted with isopropylamine to form this compound. The final product is purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-isopropyl-2-{[(2-methoxyphenoxy)acetyl]amino}benzamide 501516 has been studied extensively for its potential application in various fields of research. It has been shown to have a positive effect on metabolism, increasing fatty acid oxidation and glucose uptake in skeletal muscle. It has also been studied for its potential use in treating metabolic disorders such as obesity and type 2 diabetes.
Eigenschaften
IUPAC Name |
2-[[2-(2-methoxyphenoxy)acetyl]amino]-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-13(2)20-19(23)14-8-4-5-9-15(14)21-18(22)12-25-17-11-7-6-10-16(17)24-3/h4-11,13H,12H2,1-3H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVNPAVPQEBONCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1NC(=O)COC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-(4-fluorophenyl)butanoyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5976212.png)
![N-[1-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-5-quinoxalinecarboxamide](/img/structure/B5976213.png)



![5-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5976233.png)
![2,4-dimethoxy-N-[(1-methyl-3-piperidinyl)methyl]-N-(2-phenylethyl)benzamide](/img/structure/B5976234.png)

![1-(1-cyclopenten-1-ylcarbonyl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5976256.png)
![N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5976263.png)
![2-[4-(4-benzyl-1-piperidinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5976271.png)
![N-[(1-methyl-4-piperidinyl)methyl]-N-(2-phenylethyl)-3-cyclohexene-1-carboxamide](/img/structure/B5976302.png)
![1-[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]-N-(2-furylmethyl)-N-methylmethanamine](/img/structure/B5976310.png)
![methyl 4-{3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B5976323.png)